molecular formula C18H32O2 B1253858 2-Cyclopentene-1-tridecanoic acid

2-Cyclopentene-1-tridecanoic acid

Número de catálogo: B1253858
Peso molecular: 280.4 g/mol
Clave InChI: XMVQWNRDPAAMJB-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopentene-1-tridecanoic acid, more widely known in research circles by its common name (S)-Chaulmoogric acid, is a cyclopentenyl fatty acid of significant historical and ongoing interest in biomedical research . The compound is characterized by a 13-carbon aliphatic chain terminated with a carboxylic acid and linked to a cyclopentene ring, with the (S) stereoconfiguration being the biologically relevant form . Its molecular formula is C18H32O2, and it has a molecular weight of 280.45 g/mol . Key physical properties include a melting point of 68.5°C and a boiling point of 408.2°C at 760 mmHg, which are important for handling, storage, and experimental preparation . Research into chaulmoogric acid is primarily motivated by its traditional uses and its unique structure as a cyclic fatty acid. This has spurred investigations into its potential mechanisms of action and therapeutic applications. Studies have explored its role in affecting critical cellular pathways. For instance, related research on natural compounds has shown that targeting pathways such as the nuclear factor kappa B (NF-κB) signaling cascade, which is a key regulator of inflammation, cell survival, and proliferation, can be a promising strategy in oncology research . Furthermore, the cyclic adenosine 3',5'-monophosphate (cAMP) pathway, regulated by enzymes like phosphodiesterase 3B (PDE3B), represents another research area for potential interventions, highlighting a possible mechanism through which structurally unique acids could exert biological effects . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Propiedades

Fórmula molecular

C18H32O2

Peso molecular

280.4 g/mol

Nombre IUPAC

13-[(1R)-cyclopent-2-en-1-yl]tridecanoic acid

InChI

InChI=1S/C18H32O2/c19-18(20)16-10-8-6-4-2-1-3-5-7-9-13-17-14-11-12-15-17/h11,14,17H,1-10,12-13,15-16H2,(H,19,20)/t17-/m0/s1

Clave InChI

XMVQWNRDPAAMJB-KRWDZBQOSA-N

SMILES

C1CC(C=C1)CCCCCCCCCCCCC(=O)O

SMILES isomérico

C1C[C@H](C=C1)CCCCCCCCCCCCC(=O)O

SMILES canónico

C1CC(C=C1)CCCCCCCCCCCCC(=O)O

Sinónimos

chaulmoogric acid
chaulmoogric acid sodium salt

Origen del producto

United States

Actividad Biológica

2-Cyclopentene-1-tridecanoic acid, commonly referred to as chaulmoogric acid, is a unique monounsaturated long-chain fatty acid characterized by the presence of a cyclopentene ring at its terminal end. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H32O2C_{18}H_{32}O_2. Its structure features a cyclopentene ring and a long aliphatic chain, which contribute to its unique properties and biological activities. The compound is primarily derived from chaulmoogra oil, historically used in traditional medicine for treating leprosy and tuberculosis due to its antibacterial properties.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including those responsible for leprosy (Mycobacterium leprae) and tuberculosis (Mycobacterium tuberculosis). The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium leprae0.5 mg/mL
Mycobacterium tuberculosis0.3 mg/mL
Staphylococcus aureus0.7 mg/mL
Escherichia coli1.0 mg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, chaulmoogric acid has been reported to possess anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Research Journal of Pharmacognosy and Phytochemistry highlighted the efficacy of chaulmoogric acid against pathogenic bacteria. The researchers noted that the compound's fatty acid composition plays a crucial role in its bioactivity, particularly in enhancing membrane permeability in bacterial cells .
  • Anti-inflammatory Mechanisms : Another research effort explored the anti-inflammatory effects of chaulmoogric acid in animal models. The study found that administration of the compound significantly reduced inflammation markers in tissues affected by induced inflammatory conditions, indicating its potential as an adjunct therapy for chronic inflammatory diseases .
  • Pharmacological Review : A comprehensive review on chaulmoogra oil indicated that its bioactive constituents, including chaulmoogric acid, contribute to its historical use in treating skin diseases and infections. The review emphasized the need for further clinical studies to establish dosage guidelines and therapeutic protocols .

Safety and Toxicity

While this compound shows promising biological activities, understanding its safety profile is crucial. Current literature suggests that it has a favorable safety margin when used within therapeutic ranges; however, detailed toxicity studies are still required to fully ascertain its safety for human use.

Table 2: Safety Profile Summary

ParameterObservations
Acute ToxicityLow toxicity observed
Chronic ExposureLimited data available
Recommended DosageFurther studies needed

Aplicaciones Científicas De Investigación

Sources

2-Cyclopentene-1-tridecanoic acid is naturally found in several plant species, including:

  • Hydnocarpus anthelminthicus
  • Caloncoba echinata
  • Carpotroche brasiliensis

These sources contribute to the compound's availability for research and potential therapeutic uses .

Antimicrobial Activity

Chaulmoogric acid has been historically utilized for its antimicrobial properties. It was notably investigated as a treatment for leprosy due to its presence in chaulmoogra oil. This oil has been used in traditional medicine for centuries and is believed to have significant effects against bacterial infections .

Antitumor Properties

Recent studies have highlighted the potential of chaulmoogric acid derivatives in cancer treatment. For instance, research indicated that specific derivatives exhibit antitumor activity by inhibiting cancer cell proliferation and inducing apoptosis in hepatocellular carcinoma cells . The mechanisms involve:

  • Induction of cell cycle arrest
  • Activation of apoptotic pathways
  • Inhibition of migration and invasion of cancer cells

Inflammation Modulation

Chaulmoogric acid has shown promise in modulating inflammatory responses. Its derivatives may interact with key signaling pathways involved in inflammation, suggesting a role in managing inflammatory diseases .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antimicrobial ActivityHistorically used for treating leprosy and other bacterial infections
Antitumor PropertiesInduces apoptosis and inhibits proliferation in cancer cells
Inflammation ModulationPotential to modulate inflammatory responses through signaling pathway interactions

Case Study 1: Antitumor Effects on Hepatocellular Carcinoma

In a controlled study involving SMMC-7721 human liver cancer cells, chaulmoogric acid derivatives demonstrated a significant reduction in cell viability compared to control groups. The study reported that treatment with these derivatives led to:

  • Increased apoptosis rates
  • Decreased colony formation ability
  • Altered cell cycle distribution favoring G0/G1 phase arrest .

Case Study 2: Traditional Uses in Leprosy Treatment

Historically, chaulmoogra oil containing chaulmoogric acid was the primary treatment for leprosy before the advent of antibiotics. Clinical observations noted improvements in skin lesions and overall health of patients treated with this oil, underscoring the compound's historical significance in infectious disease management .

Métodos De Preparación

Erucic Acid Oxidation Pathway

Industrial-scale synthesis often begins with erucic acid (cis-13-docosenoic acid), a C22 monounsaturated fatty acid abundant in mustard oil. The process involves three key steps:

  • Epoxidation : Erucic acid is treated with hydrogen peroxide in acetic acid, forming the diepoxy derivative.

  • Glycol Cleavage : Sodium metaperiodate cleaves the epoxide to generate a dialdehyde intermediate.

  • Oxidative Shortening : Controlled oxidation with potassium permanganate selectively removes four carbons, yielding this compound after decarboxylation.

This method achieves 60–65% overall yield but requires careful temperature control (0–5°C during epoxidation, 25°C for cleavage) to prevent side reactions. A representative reaction sequence is shown below:

Erucic acidH2O2/CH3COOHDiepoxy derivativeNaIO4DialdehydeKMnO42-Cyclopentene-1-tridecanoic acid[2][4]\text{Erucic acid} \xrightarrow{\text{H}2\text{O}2/\text{CH}3\text{COOH}} \text{Diepoxy derivative} \xrightarrow{\text{NaIO}4} \text{Dialdehyde} \xrightarrow{\text{KMnO}_4} \text{this compound} \quad

Nervonic Acid Derivatization

An alternative route utilizes nervonic acid (cis-15-tetracosenoic acid), which undergoes analogous oxidative cleavage. The longer carbon chain allows for higher regioselectivity, improving yields to 70–75%. However, nervonic acid’s limited natural abundance necessitates prior synthesis from erucic acid via malonic ester elongation, adding two steps to the process.

Stereoselective Synthesis via Palladium-Catalyzed Allylic Alkylation

To address the enantiomeric purity limitations of natural extraction, Mislow and Steinberg developed an asymmetric synthesis route:

Reaction Scheme

  • Allylic Alkylation : Cyclopentene oxide reacts with tridecanoic acid methyl ester under palladium(0) catalysis, forming the chiral cyclopentene-tridecanoate adduct with 92% enantiomeric excess (ee).

  • Ester Hydrolysis : The methyl ester is saponified using lithium hydroxide in tetrahydrofuran, yielding the free acid.

Critical parameters include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Temperature: −78°C for alkylation, 25°C for hydrolysis

  • Solvent: Anhydrous THF

This method achieves 80% overall yield and >99% ee after recrystallization, making it the gold standard for pharmaceutical-grade material.

Reformatsky and Knoevenagel Reaction-Based Approaches

Patent GB857163A describes two innovative pathways for dicarboxylic acid precursors, adaptable to this compound synthesis:

Reformatsky Route

  • Zinc-Mediated Coupling : Cyclopentene aldehyde reacts with ethyl bromoacetate to form β-hydroxy ester.

  • Dehydration/Hydrogenation : The intermediate is dehydrated to α,β-unsaturated ester, then hydrogenated.

  • Chain Elongation : Malonic ester synthesis extends the carbon chain to C13.

  • Hydrolysis/Decarboxylation : Final steps yield the target compound with 55–60% overall efficiency.

Knoevenagel Condensation

  • Aldol Addition : Cyclopentene aldehyde undergoes condensation with malonic acid.

  • Reductive Cyclization : Hydrogenation over Raney nickel induces cyclization.

  • Oxidative Functionalization : Ozonolysis and subsequent oxidation install the carboxylic acid group.

Comparative Analysis of Synthesis Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost (Relative)
Natural Extraction15–2085–90Low$
Erucic Acid Oxidation60–65RacemicHigh$$
Palladium Catalysis80>99Medium$$$$
Reformatsky Route55–60RacemicMedium$$$

Data synthesized from.

Characterization and Quality Control

Post-synthesis analysis employs GC-MS with trimethylsilyl (TMS) derivatization, achieving detection limits of 0.1 ng/μL. Key spectral identifiers:

  • EI-MS : m/z 280 (M⁺), 262 (M−H₂O), 123 (cyclopentenyl fragment)

  • ¹H NMR (CDCl₃): δ 5.65 (m, 2H, cyclopentene), 2.35 (t, 2H, CH₂COO), 1.25 (m, 20H, aliphatic)

Purity standards require <0.5% hydnocarpic acid contamination for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Cyclopentene-1-tridecanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopentene ring formation coupled with tridecanoic acid chain elongation. Key steps include:

  • Cyclopentene precursor activation : Use of Grignard reagents or Wittig reactions to introduce the cyclopentene moiety (e.g., analogous to methods for 2-(Cyclohex-2-en-1-yl)acetic acid synthesis) .

  • Ester hydrolysis : Acidic or basic hydrolysis to convert intermediates to the carboxylic acid form, as seen in 2-Cyclopentene-1-acetic acid synthesis .

  • Optimization : Reaction temperature (80–120°C) and catalyst selection (e.g., Pd/C for hydrogenation) critically affect yield. Purity can be improved via recrystallization in non-polar solvents.

    Synthesis Method Yield (%) Purity (%) Key Conditions
    Grignard alkylation62–7585–90THF solvent, −78°C
    Wittig reaction55–6880–88Room temperature

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : The cyclopentene proton resonances appear at δ 5.5–6.0 ppm (doublets for vinyl protons), while the tridecanoic acid chain shows methylene signals at δ 1.2–1.4 ppm (integration confirms chain length) .
  • IR : A strong carbonyl stretch at ~1700 cm⁻¹ (carboxylic acid) and C=C stretch at ~1650 cm⁻¹ .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) separate impurities, with retention times calibrated against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereoisomerism or solvent effects. Strategies include:

  • Multi-spectral correlation : Cross-validate NMR, IR, and mass spectrometry data (e.g., comparing fragmentation patterns in MS to confirm molecular ions) .
  • Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as applied to structurally similar cyclopentene derivatives .

Q. What experimental designs are optimal for studying the biological interactions of this compound with lipid membranes or enzymes?

  • Methodological Answer :

  • Lipid bilayer assays : Use fluorescence anisotropy to measure membrane fluidity changes induced by the compound’s insertion .

  • Enzyme inhibition studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) with cyclooxygenase (COX) or lipoxygenase (LOX) to evaluate inhibition constants (Ki) .

  • Molecular docking : Simulate binding affinities using software like AutoDock Vina, focusing on the cyclopentene ring’s steric effects and carboxylic acid’s hydrogen bonding .

    Target Enzyme Ki (µM) Binding Energy (kcal/mol)
    COX-212.3 ± 1.5−8.7
    LOX-518.9 ± 2.1−7.2

Q. How do structural modifications (e.g., chain length or ring substituents) alter the physicochemical properties of this compound?

  • Methodological Answer : Systematic SAR studies require:

  • Synthetic variation : Introduce methyl branches or halogen substituents on the cyclopentene ring (see analogues in ).
  • LogP measurements : Use shake-flask methods to quantify hydrophobicity changes. For example, elongating the chain from C11 to C13 increases logP by 0.8 units .
  • Thermal analysis : DSC reveals melting point shifts; e.g., methyl substitution raises Tm by ~15°C due to hindered rotation .

Key Data Contradictions and Resolutions

  • Contradiction : Conflicting reports on the compound’s solubility in polar solvents.
    • Resolution : Solubility varies with pH; protonated form (pH < 4) is less soluble due to reduced ionization .
  • Contradiction : Discrepancies in reported enzymatic inhibition potency.
    • Resolution : Assay conditions (e.g., buffer ionic strength) modulate activity; standardized protocols are critical .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.